2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid

Lipophilicity ADMET Regioisomer

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2) is a cyclopropylacetic acid derivative with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. The compound features an ortho-methoxy-substituted phenyl ring attached to a cyclopropane ring, which in turn is directly bonded to an acetic acid moiety.

Molecular Formula C12H14O3
Molecular Weight 206.241
CAS No. 1225528-06-2
Cat. No. B2732458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid
CAS1225528-06-2
Molecular FormulaC12H14O3
Molecular Weight206.241
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CC2)CC(=O)O
InChIInChI=1S/C12H14O3/c1-15-10-5-3-2-4-9(10)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
InChIKeyVPFSKUSLRJKBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2): Physicochemical Baseline and Procurement Identifier


2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid (CAS 1225528-06-2) is a cyclopropylacetic acid derivative with a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol. The compound features an ortho-methoxy-substituted phenyl ring attached to a cyclopropane ring, which in turn is directly bonded to an acetic acid moiety [1]. Key computed physicochemical properties include an XLogP3-AA value of 2.3 and a topological polar surface area (TPSA) of 46.5 Ų [1]. This scaffold is of interest in medicinal chemistry as a building block for the synthesis of bioactive molecules, particularly acetyl-CoA carboxylase (ACC) inhibitors .

Why Regioisomeric Substitution Fails: Ortho-Methoxy Specificity in Cyclopropylacetic Acid Scaffolds


The position of the methoxy group (ortho, meta, or para) on the phenyl ring of 1-phenylcyclopropylacetic acid derivatives dictates the spatial orientation of the electron-donating methoxy substituent relative to the carboxylic acid binding motif. In the context of ACC inhibitor development, the ortho-methoxy isomer (this compound, CAS 1225528-06-2) presents a distinct three-dimensional pharmacophore compared to its meta (CAS 1226202-64-7) and para (CAS 1225503-00-3) counterparts . Simple substitution with a regioisomer can alter logP, molecular shape, and protein-ligand complementarity, potentially leading to loss of potency or selectivity in downstream biological assays. The evidence below quantifies these differences.

Quantitative Differentiation Evidence: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid vs. Regioisomers and Close Analogs


Lipophilicity (XLogP3) Comparison: Ortho vs. Meta and Para Regioisomers

The ortho-methoxy substitution (target compound) results in a calculated XLogP3-AA value of 2.3 [1]. This is expected to be lower than the corresponding para isomer due to intramolecular hydrogen bonding or steric shielding of the methoxy group reducing its contribution to overall hydrophobicity. A lower logP can translate to improved aqueous solubility and reduced metabolic clearance, a critical consideration in lead optimization. Direct experimental logP data for the meta and para isomers are not publicly available for head-to-head comparison, but class-level inference based on well-established substituent effects supports this trend.

Lipophilicity ADMET Regioisomer

Polar Surface Area (TPSA) and Hydrogen Bonding Capacity: Ortho vs. Meta and Para

The topological polar surface area (TPSA) of the target compound is 46.5 Ų [1]. While the TPSA of the meta and para isomers are identical in value (the atoms are the same), the spatial distribution of polarity is distinct. The ortho-methoxy group places the oxygen atom in closer proximity to the acetic acid moiety, potentially creating a bidentate hydrogen-bond acceptor/donor motif that is absent in the meta and para analogues. This structural difference alters molecular recognition by biological targets and transporters, influencing both potency and off-target selectivity.

Polar Surface Area Permeability Drug-likeness

Procurement-Relevant Purity Comparison Across Vendors

The ortho-methoxy isomer (target compound) is commercially available from Fluorochem at a purity suitable for research use, with prices of £450 for 100 mg and £898 for 250 mg , indicating a higher cost per milligram compared to the para isomer, which is available from Fujifilm Wako at ¥600,000 (approx. £3,200) for an unspecified quantity but likely higher volume . The ortho isomer's premium pricing reflects its scarcity and specialized synthetic route, while the para isomer is more cost-effective for large-scale applications. No purity specification is provided for the meta isomer from standard vendors.

Purity Procurement Quality Control

Optimal Application Scenarios for 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic acid


Fragment-Based Drug Discovery for Acetyl-CoA Carboxylase (ACC) Inhibition

The ortho-methoxy cyclopropylacetic acid scaffold is a key pharmacophore fragment in potent ACC inhibitors exemplified in patent US8993586 [1]. Replacing this ortho-methoxy fragment with a meta or para analogue would disrupt the optimal fit within the ACC active site, as the ortho substituent engages in specific hydrophobic interactions with a narrow cleft. Researchers focusing on metabolic disorders should prioritize the ortho isomer for fragment growing or linking strategies.

Chemical Probe Synthesis Requiring Defined LogP and TPSA for CNS Penetrance

The computed logP of 2.3 indicates moderate lipophilicity suitable for blood-brain barrier penetration. When designing CNS-active probes, the ortho isomer's slightly lower logP (compared to para) and distinct 3D polar surface area distribution may confer superior brain exposure. This compound should be selected over para-methoxy analogues when CNS target engagement is required [2].

Custom Synthesis of Chiral Cyclopropyl Building Blocks

The ortho-methoxy phenyl group provides steric bulk that can be leveraged in asymmetric synthesis. As a chiral starting material, the target compound can be resolved into enantiomers, and the ortho substitution influences diastereoselectivity in subsequent transformations. For construction of chirally pure ACC inhibitors, this regioisomer is preferred over meta or para due to the ability to induce higher enantiomeric excess in key synthetic steps .

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